

In-Depth Technical Guide to the Spectroscopic Data of O-(4-Nitrobenzoyl)hydroxylamine

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Compound of Interest		
Compound Name:	O-(4-Nitrobenzoyl)hydroxylamine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **O-(4-Nitrobenzoyl)hydroxylamine** (CAS No. 35657-36-4), a key intermediate in organic synthesis. This document outlines the available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols relevant for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **O-(4-Nitrobenzoyl)hydroxylamine**.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
Carbonyl (C=O)	Stretch	1740-1750[1]
Nitro (NO ₂)	Asymmetric Stretch	1520-1560[1]

Note: Further IR data is not readily available in the public domain.

Table 2: ¹H and ¹³C NMR Spectroscopy Data



Quantitative ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for **O-(4-Nitrobenzoyl)hydroxylamine** are not available in the reviewed public literature. For research purposes, it is recommended to acquire this data experimentally.

Table 3: Mass Spectrometry (MS) Data

Specific mass spectrometry fragmentation data for **O-(4-Nitrobenzoyl)hydroxylamine** is not detailed in publicly accessible sources. Experimental determination is advised for detailed analysis. The molecular weight of the compound is 182.13 g/mol, which would correspond to the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum.

Experimental Protocols

The following sections detail standardized experimental methodologies for the acquisition of spectroscopic data for **O-(4-Nitrobenzoyl)hydroxylamine**.

Synthesis of O-(4-Nitrobenzoyl)hydroxylamine

A common and plausible method for the synthesis of **O-(4-Nitrobenzoyl)hydroxylamine** involves the acylation of hydroxylamine with 4-nitrobenzoyl chloride.

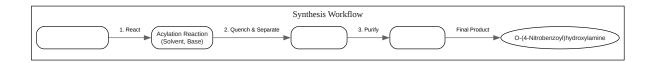
Reaction:

Procedure:

- Dissolve hydroxylamine hydrochloride in a suitable solvent, such as diethyl ether or dichloromethane, and neutralize it with a base (e.g., pyridine, triethylamine) to generate free hydroxylamine.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled hydroxylamine solution with constant stirring.
- Allow the reaction to proceed at a low temperature for a specified time, followed by gradual warming to room temperature.



- Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute aqueous acid solution.
- Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **O-(4-Nitrobenzoyl)hydroxylamine** by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.



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Caption: Synthesis workflow for **O-(4-Nitrobenzoyl)hydroxylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **O-(4-Nitrobenzoyl)hydroxylamine** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (0 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).



- For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

- Sample Preparation (ATR): Place a small amount of the solid O-(4-Nitrobenzoyl)hydroxylamine directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
- Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI):

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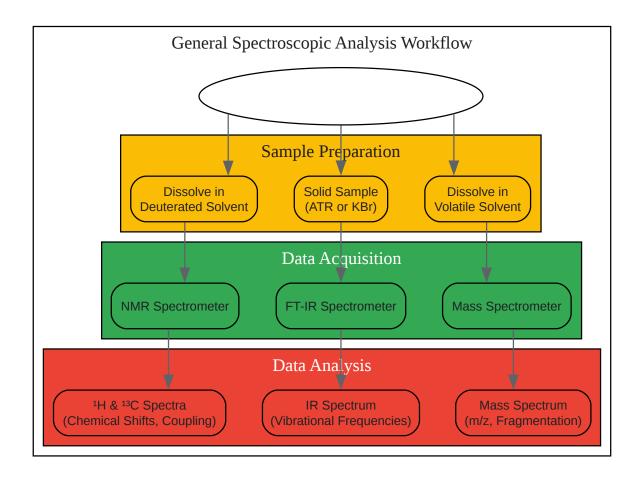


Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used for EI-MS. For less volatile or thermally sensitive compounds, the sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or liquid chromatography (LC) for ESI-MS.

· Ionization:

- EI: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- ESI: Dissolve the sample in a polar, volatile solvent and spray it into the mass spectrometer through a capillary at high voltage to form charged droplets, from which ions are desorbed.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.





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Caption: General workflow for spectroscopic analysis.

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References

 1. Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex -PubMed [pubmed.ncbi.nlm.nih.gov]







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